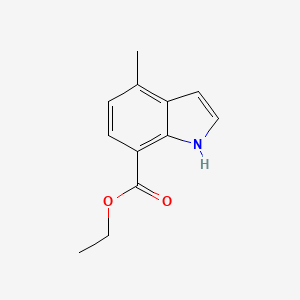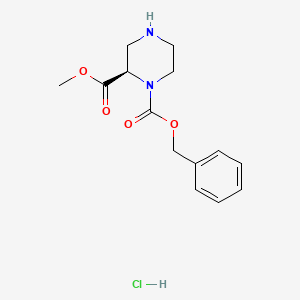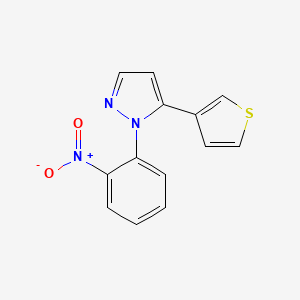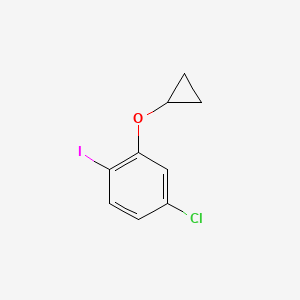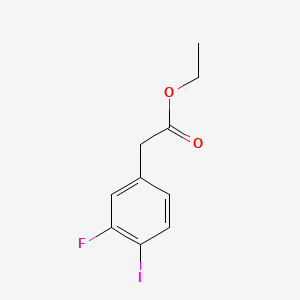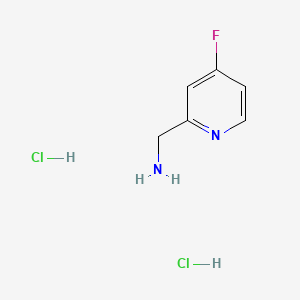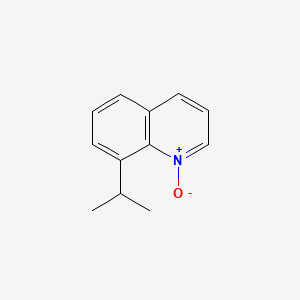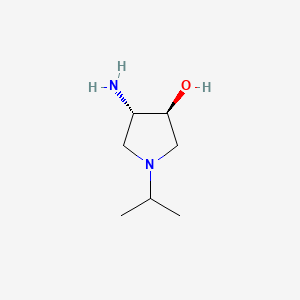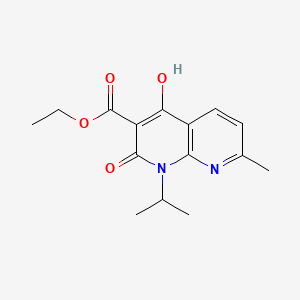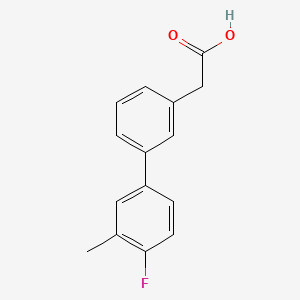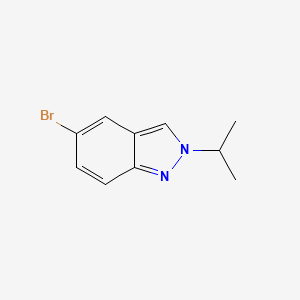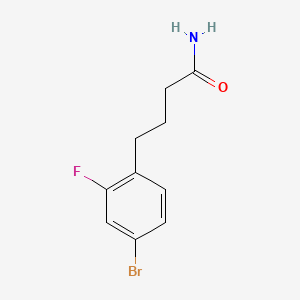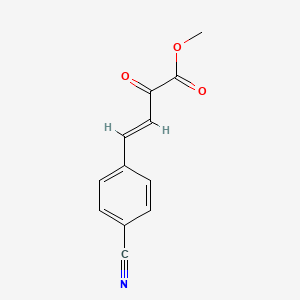
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H9NO3 It is a derivative of 4-oxo-2-butenoic acid and features a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate can be achieved through several methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid. This reaction can be facilitated by microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The use of microwave-assisted techniques can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing output.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-cyanophenyl)-2-oxobutanoic acid.
Reduction: Formation of 4-(4-aminophenyl)-2-oxobut-3-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-butenoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in reactivity and applications.
Cyano-substituted phenyl compounds: These compounds have a cyano group attached to a phenyl ring, similar to (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate, but differ in their additional functional groups.
Uniqueness
This compound is unique due to its combination of a cyano group and a 4-oxo-2-butenoic acid moiety. This structure imparts distinct reactivity and potential for diverse applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Properties
CAS No. |
1257520-11-8 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)11(14)7-6-9-2-4-10(8-13)5-3-9/h2-7H,1H3 |
InChI Key |
TWSUJOKSRUZEGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |
Synonyms |
(E)-methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


